N-(4-ethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-5-fluoro-3-methyl-1-benzofuran-2-carboxamide
Overview
Description
N-(4-ethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-5-fluoro-3-methyl-1-benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C20H17FN2O4 and its molecular weight is 368.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 368.11723519 g/mol and the complexity rating of the compound is 588. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthetic Pathways and Chemical Reactions
The synthesis of related compounds provides insights into potential applications in the development of pharmaceuticals and materials science. For example, the synthesis of novel benzodifuranyl derivatives and their evaluation as anti-inflammatory and analgesic agents highlight the relevance of similar compounds in medicinal chemistry (Abu‐Hashem et al., 2020). These synthetic pathways often involve complex reactions that yield compounds with significant biological activities, suggesting potential applications in drug development and therapeutic interventions.
Biological Activities and Applications
The chemical structure of compounds similar to "N-(4-ethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-5-fluoro-3-methyl-1-benzofuran-2-carboxamide" often contributes to their biological activities. For instance, compounds with benzofuran and benzoxazinone cores have been explored for their anti-inflammatory, analgesic, and antimicrobial properties. This suggests potential applications in the development of new drugs targeting various diseases and conditions, emphasizing the importance of such compounds in pharmacological research.
Antimicrobial and Antifungal Potential
The antimicrobial and antifungal activities of related compounds underscore the significance of these chemical structures in addressing global health challenges. For example, benzofuran-1,2,3-triazole hybrids have been investigated for their fungicidal properties against different types of fungi, revealing the potential of similar compounds in the development of new preservatives and antifungal agents (Abedinifar et al., 2020).
Molecular Interactions and Drug Design
The exploration of molecular interactions and docking studies of similar compounds can inform the design of drugs with enhanced efficacy and specificity. The detailed understanding of how these compounds interact with biological targets is crucial for the rational design of therapeutics. For instance, the synthesis and screening of benzofuran and benzo[d]isothiazole derivatives for Mycobacterium tuberculosis DNA GyrB inhibition highlight the role of structural analysis in identifying potent inhibitors (Reddy et al., 2014).
Properties
IUPAC Name |
N-(4-ethyl-3-oxo-1,4-benzoxazin-6-yl)-5-fluoro-3-methyl-1-benzofuran-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN2O4/c1-3-23-15-9-13(5-7-17(15)26-10-18(23)24)22-20(25)19-11(2)14-8-12(21)4-6-16(14)27-19/h4-9H,3,10H2,1-2H3,(H,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOTCBRDMXACEAY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)COC2=C1C=C(C=C2)NC(=O)C3=C(C4=C(O3)C=CC(=C4)F)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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